molecular formula C12H9BrClN B14026300 5-(4-Bromo-3-methylphenyl)-2-chloropyridine

5-(4-Bromo-3-methylphenyl)-2-chloropyridine

Cat. No.: B14026300
M. Wt: 282.56 g/mol
InChI Key: SDDSYMZHUOCHSF-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-methylphenyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position of the phenyl ring, along with a chlorine atom at the 2-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula

C12H9BrClN

Molecular Weight

282.56 g/mol

IUPAC Name

5-(4-bromo-3-methylphenyl)-2-chloropyridine

InChI

InChI=1S/C12H9BrClN/c1-8-6-9(2-4-11(8)13)10-3-5-12(14)15-7-10/h2-7H,1H3

InChI Key

SDDSYMZHUOCHSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C(C=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-3-methylphenyl)-2-chloropyridine typically involves the halogenation of a suitable precursor. One common method is the reaction of 4-bromo-3-methylphenylboronic acid with 2-chloropyridine under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions using similar conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-3-methylphenyl)-2-chloropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and dehalogenated derivatives.

Scientific Research Applications

5-(4-Bromo-3-methylphenyl)-2-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4-Bromo-3-methylphenyl)-2-chloropyridine exerts its effects involves the interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. The compound can also act as a ligand, binding to metal centers in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylphenyl isocyanate
  • 4-Bromo-3-methylphenyl methanol
  • 4-Bromo-3-methylphenyl methylsulfane

Uniqueness

5-(4-Bromo-3-methylphenyl)-2-chloropyridine is unique due to the presence of both bromine and chlorine atoms, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its structure also provides specific binding properties that can be exploited in various applications .

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